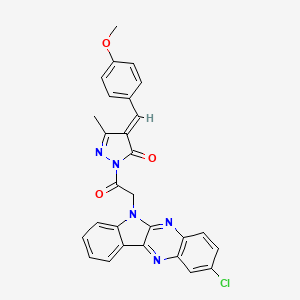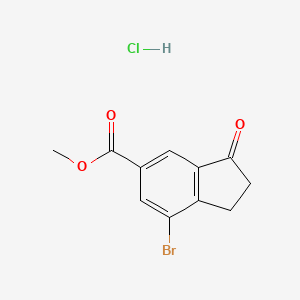
3-Methoxy-2-nitro-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluoren-9-one , is a polycyclic aromatic ketone with the chemical formula C13H8O. It features a fluorenone core, which consists of a fluorene ring fused to a ketone group. The compound’s molecular weight is approximately 180.2 g/mol .
Métodos De Preparación
Synthetic Routes::
Direct Synthesis: One common method involves the direct synthesis of 9H-fluoren-9-one from fluorene through oxidation. Oxidizing agents like chromic acid or potassium permanganate can be employed to convert fluorene to the desired ketone.
Nitration Followed by Oxidation: Another approach is to first nitrate fluorene to form 2-nitrofluorene, followed by oxidation to yield 9H-fluoren-9-one.
Direct Synthesis: The oxidation of fluorene typically occurs under reflux conditions using an acidic medium (e.g., sulfuric acid) and an oxidizing agent.
Nitration: Nitration of fluorene involves treating it with a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: The oxidation step can be carried out using potassium permanganate or chromic acid.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yields and minimizing waste.
Análisis De Reacciones Químicas
9H-fluoren-9-one participates in various chemical reactions:
Oxidation: It can undergo further oxidation to form 9H-fluoren-9-carboxylic acid.
Reduction: Reduction of the ketone group yields 9H-fluoren-9-ol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common reagents:
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Halogens (e.g., bromine, chlorine)
Major products:
- Oxidation: 9H-fluoren-9-carboxylic acid
- Reduction: 9H-fluoren-9-ol
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying aromatic ketones and their reactivity.
Biology: Investigated for potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: Used as a precursor in the synthesis of other organic compounds.
Mecanismo De Acción
The exact mechanism by which 9H-fluoren-9-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.
Comparación Con Compuestos Similares
While 9H-fluoren-9-one is unique due to its fluorenone structure, similar compounds include:
- 2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one (C14H14O3)
- 7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one (C13H11NO4)
- 2,3,6,7-Tetramethoxy-9H-fluoren-9-one (C17H16O5)
These compounds share structural similarities but exhibit distinct properties and applications.
Propiedades
Fórmula molecular |
C14H9NO4 |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
3-methoxy-2-nitrofluoren-9-one |
InChI |
InChI=1S/C14H9NO4/c1-19-13-7-10-8-4-2-3-5-9(8)14(16)11(10)6-12(13)15(17)18/h2-7H,1H3 |
Clave InChI |
MMALOSZXVMMMQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

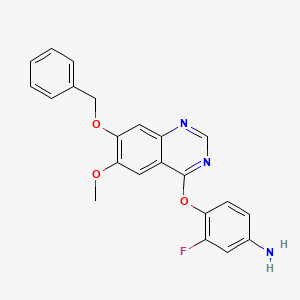
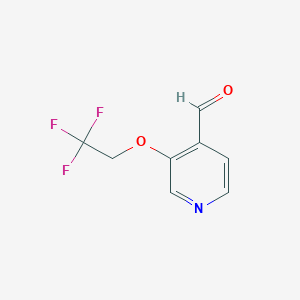
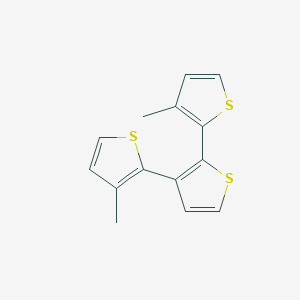
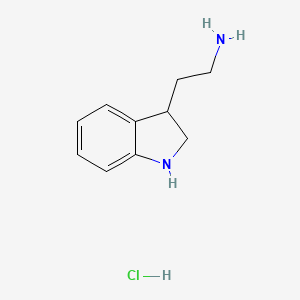
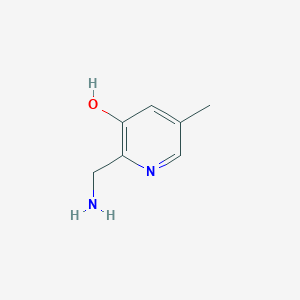
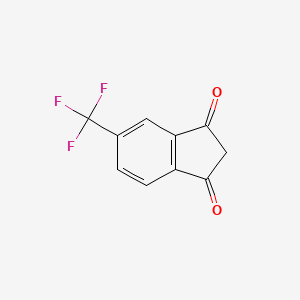
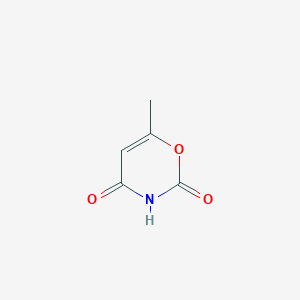
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
